1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE is an organic compound that belongs to the class of haloalkylamines. This compound is characterized by the presence of two chlorine atoms attached to the ethylamine backbone, along with N,N-dimethyl substitution. It is a versatile compound with significant applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE typically involves the chlorination of N,N-dimethylethylamine. The reaction is carried out using thionyl chloride or phosphorus trichloride as chlorinating agents under controlled conditions. The reaction proceeds via the formation of intermediate chloromethyl derivatives, which are subsequently converted to the final product through further chlorination steps.
Industrial Production Methods
In industrial settings, the production of this compound is achieved through continuous flow processes. These processes involve the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran or diethyl ether.
Major Products Formed
Nucleophilic Substitution: The major products include substituted amines, alcohols, or ethers.
Oxidation: The major products are N-oxides or other oxidized derivatives.
Reduction: The major products are primary or secondary amines.
Scientific Research Applications
1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or receptor modulation. The molecular targets include enzymes, receptors, and other proteins with nucleophilic functional groups.
Comparison with Similar Compounds
1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE can be compared with other haloalkylamines such as:
- Methylamine, 2-chloro-1-(chloromethyl)-N,N-dimethyl-
- Propylamine, 2-chloro-1-(chloromethyl)-N,N-dimethyl-
- Butylamine, 2-chloro-1-(chloromethyl)-N,N-dimethyl-
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and interaction profiles compared to its analogs. The presence of two chlorine atoms and N,N-dimethyl substitution makes it a valuable intermediate for various synthetic applications.
Properties
CAS No. |
14758-19-1 |
---|---|
Molecular Formula |
C5H11Cl2N |
Molecular Weight |
156.05 g/mol |
IUPAC Name |
1,3-dichloro-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C5H11Cl2N/c1-8(2)5(3-6)4-7/h5H,3-4H2,1-2H3 |
InChI Key |
VFBPLWLYRSYUSR-UHFFFAOYSA-N |
SMILES |
CN(C)C(CCl)CCl |
Canonical SMILES |
CN(C)C(CCl)CCl |
14758-19-1 | |
Synonyms |
1,3-dichloro-N,N-dimethyl-propan-2-amine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.